

Application Note: Quantification of Crotocin in Grain Samples using HPLC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotocin is a type C trichothecene mycotoxin produced by various fungal species that can contaminate a wide range of grains, including wheat, barley, and maize.[1] Due to the potential toxic effects of trichothecenes, sensitive and reliable analytical methods are required for their detection and quantification in food and feed to ensure consumer safety.[2][3] This application note describes a robust and sensitive method for the quantification of **Crotocin** in grain samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method is based on a simple extraction procedure followed by a "dilute-and-shoot" approach for analysis.

Principle

The method involves the extraction of **Crotocin** from homogenized grain samples using an acidified acetonitrile/water mixture.[2] The extract is then centrifuged, and the supernatant is diluted before direct injection into the HPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a suitable modifier to enhance ionization.[4] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The method's performance is evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.



Apparatus and Reagents

- Apparatus:
 - High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS)
 - Laboratory blender or grinder
 - Centrifuge
 - Vortex mixer
 - Analytical balance
 - Micropipettes
 - Autosampler vials
- Reagents:
 - Crotocin analytical standard
 - Acetonitrile (HPLC or LC-MS grade)
 - Methanol (HPLC or LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ammonium formate (LC-MS grade)
 - Ultrapure water (18.2 MΩ·cm)
 - Grain samples (e.g., wheat, maize, barley)

Experimental Protocols Standard Solution Preparation



Prepare a stock solution of **Crotocin** (e.g., 100 μ g/mL) in acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase composition. For matrix-matched calibration, the final dilution of the working standards should be done in a blank grain extract that has been processed through the sample preparation procedure. Acetonitrile is a suitable solvent for the long-term storage of trichothecene standards.[5]

Sample Preparation

- Homogenization: Grind a representative portion of the grain sample to a fine powder (e.g., to pass a 1 mm sieve).
- Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of extraction solvent (acetonitrile/water, 84:16, v/v with 1% formic acid).[2]
 - Vortex vigorously for 1 minute.
 - Shake on a mechanical shaker for 60 minutes at room temperature.
- Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes.
- Dilution:
 - Take an aliquot of the supernatant.
 - Dilute the supernatant 1:1 with ultrapure water.
 - $\circ~$ Filter the diluted extract through a 0.22 μm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis HPLC Conditions



Parameter	Condition	
Column	C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m particle size)	
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient	0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	

MS/MS Conditions

Based on the chemical structure of **Crotocin** (C19H24O5, Molecular Weight: 332.4 g/mol), the following MS/MS parameters are proposed.[1] The precursor ion is likely to be the ammonium adduct due to the mobile phase composition.



Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.5 kV	
Source Temperature	150 °C	
Desolvation Temperature	350 °C	
Cone Gas Flow	50 L/hr	
Desolvation Gas Flow	650 L/hr	
Collision Gas	Argon	
MRM Transitions	Precursor Ion (m/z): 350.2 ([M+NH4]+) Product Ion 1 (Quantifier): Proposed 247.1 Product Ion 2 (Qualifier): Proposed 189.1 Collision Energy (eV): To be optimized (start with 15-25 eV)	

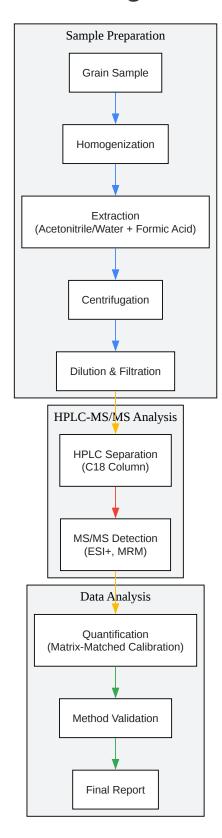
Data Presentation Method Performance Parameters (Hypothetical Data)

The following table summarizes the expected performance of the method based on typical results for trichothecene analysis.[2][4]

Parameter	Wheat	Maize	Barley
Linearity (r²)	>0.995	>0.995	>0.995
LOD (μg/kg)	1.0	1.5	1.2
LOQ (μg/kg)	3.0	4.5	3.6
Recovery (%)	85-110%	80-115%	82-112%
Precision (RSDr, %)	<15%	<15%	<15%
Precision (RSDR, %)	<20%	<20%	<20%



Experimental Workflow Diagram



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Caption: Experimental workflow for **Crotocin** quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **Crotocin** in various grain matrices. The simple "dilute-and-shoot" sample preparation procedure allows for high sample throughput, making it suitable for routine monitoring of **Crotocin** contamination in food and feed. The method can be adapted for the analysis of other trichothecene mycotoxins.

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